2-Chloro-5-(trifluoromethyl)pyridin-4-amine
Overview
Description
2-Chloro-5-(trifluoromethyl)pyridin-4-amine is an organic compound with the chemical formula C6H3ClF3N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its incorporation of both chlorine and trifluoromethyl groups, which impart unique chemical properties. It is a colorless to light yellow solid that is soluble in water and organic solvents .
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors .
Mode of Action
The exact mode of action of 2-Chloro-5-(trifluoromethyl)pyridin-4-amine is not well-documented. It is likely that it interacts with its targets, leading to changes in their function. This interaction could potentially alter the activity of the target, leading to downstream effects .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Its molecular weight (19656) suggests that it may have good bioavailability .
Result of Action
Based on its chemical structure, it may have potential effects on various cellular processes .
Preparation Methods
The synthesis of 2-Chloro-5-(trifluoromethyl)pyridin-4-amine can be achieved through several methods. One common approach involves the reaction of chlorotoluene with bromine to form a brominated intermediate, which is then reacted with trifluoroformic acid and pyridine under controlled temperature conditions . Industrial production methods often involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
2-Chloro-5-(trifluoromethyl)pyridin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-5-(trifluoromethyl)pyridin-4-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridin-4-amine can be compared with other similar compounds, such as:
2-Chloro-4-(trifluoromethyl)pyridine: This compound has a similar structure but differs in the position of the chlorine atom, leading to different chemical properties and reactivity.
2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine: This compound contains a pyrimidine ring instead of a pyridine ring, which affects its biological activity and applications.
The unique combination of chlorine and trifluoromethyl groups in this compound imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
2-chloro-5-(trifluoromethyl)pyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2/c7-5-1-4(11)3(2-12-5)6(8,9)10/h1-2H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKYVDJDCQLPEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601263465 | |
Record name | 2-Chloro-5-(trifluoromethyl)-4-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601263465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1061358-78-8 | |
Record name | 2-Chloro-5-(trifluoromethyl)-4-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1061358-78-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-(trifluoromethyl)-4-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601263465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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